molecular formula C17H16O5 B12789632 3-Hydroxy-2,3-dimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one CAS No. 1603-46-9

3-Hydroxy-2,3-dimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one

Cat. No.: B12789632
CAS No.: 1603-46-9
M. Wt: 300.30 g/mol
InChI Key: LSDQPHGAMNDNCK-UHFFFAOYSA-N
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Description

3-Hydroxy-2,3-dimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one is a compound belonging to the class of chromones, which are known for their diverse biological activities. Chromones are a subgroup of flavonoids, phytochemicals found abundantly in the plant kingdom. They exhibit remarkable pharmacological and biochemical actions, including anticancer, antibacterial, antimalarial, antioxidant, antifungal, and monoamine oxidase inhibitor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,3-dimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the condensation of aromatic aldehydes with 4-hydroxycoumarin in the presence of a catalyst. For example, a solvent-free condensation of aromatic aldehydes, 4-hydroxycoumarin, and in situ generated phenacyl pyridinium bromide over SiO2 nanoparticles as a non-metal oxide catalyst has been reported. This method is environmentally favorable as it does not require organic solvents and involves high yields, low catalyst loading, and recyclable catalysts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free reactions and the use of recyclable catalysts, are likely to be employed to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,3-dimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur with halogens or other nucleophiles in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, altering the compound’s properties .

Scientific Research Applications

3-Hydroxy-2,3-dimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,3-dimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2,3-dimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a fluorescent probe and its diverse pharmacological activities make it a valuable compound in scientific research and potential therapeutic applications .

Properties

CAS No.

1603-46-9

Molecular Formula

C17H16O5

Molecular Weight

300.30 g/mol

IUPAC Name

3-hydroxy-2,3-dimethoxy-2-phenylchromen-4-one

InChI

InChI=1S/C17H16O5/c1-20-16(19)15(18)13-10-6-7-11-14(13)22-17(16,21-2)12-8-4-3-5-9-12/h3-11,19H,1-2H3

InChI Key

LSDQPHGAMNDNCK-UHFFFAOYSA-N

Canonical SMILES

COC1(C(C(=O)C2=CC=CC=C2O1)(O)OC)C3=CC=CC=C3

Origin of Product

United States

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